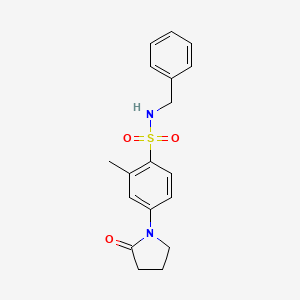
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as Bz-OMP, is a sulfonamide compound that has been extensively studied for its potential therapeutic properties. Bz-OMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can reduce the acidity of the tumor microenvironment, which can inhibit the growth and spread of cancer cells. N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been found to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the regulation of inflammation. By inhibiting DPP-IV, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. In inflammation research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In viral research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the replication of viruses by interfering with viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of multi-targeted therapies. Another advantage is its low toxicity, which makes it a potentially safe therapeutic agent. However, one limitation of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo. Another limitation is its relatively high cost of synthesis, which can limit its accessibility for research purposes.
Direcciones Futuras
For research on N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide and to identify its molecular targets. Finally, in vivo studies are needed to evaluate the safety and efficacy of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves the reaction of N-benzyl-4-aminobenzenesulfonamide with 2-oxopyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a white crystalline powder with a melting point of 216-218°C.
Aplicaciones Científicas De Investigación
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been studied for its potential therapeutic properties in a range of diseases, including cancer, inflammation, and viral infections. In cancer research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In viral research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propiedades
IUPAC Name |
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-12-16(20-11-5-8-18(20)21)9-10-17(14)24(22,23)19-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,19H,5,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTWUCUIHDKRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)

![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)

![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)